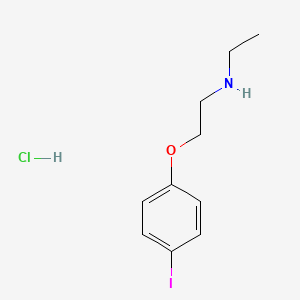

![molecular formula C16H18N8 B5451762 1-methyl-6-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5451762.png)

1-methyl-6-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-methyl-6-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to the family of pyrazolo[1,5-a]pyrimidines (PPs), which are a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of PPs has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical and Chemical Properties Analysis

PPs have been identified as strategic compounds for optical applications due to their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .作用機序

将来の方向性

The current advances in the synthesis and functionalization of diverse PPs could lead to new rational and efficient designs of drugs bearing the PP core . The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G , indicating promising future directions for these compounds.

特性

IUPAC Name |

1-methyl-6-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8/c1-3-5-13-21-14(12-10-19-23(2)16(12)22-13)18-8-11-9-20-24-7-4-6-17-15(11)24/h4,6-7,9-10H,3,5,8H2,1-2H3,(H,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDWBERQGDTAJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2C=NN(C2=N1)C)NCC3=C4N=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

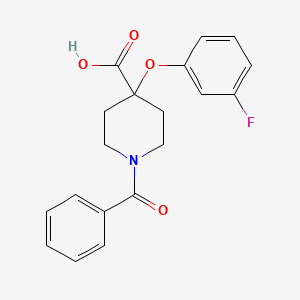

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5451694.png)

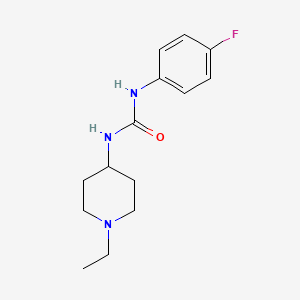

![16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one](/img/structure/B5451702.png)

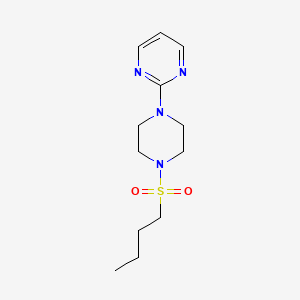

![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-3-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5451716.png)

![4-ethyl-5-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]thiophene-3-carboxamide](/img/structure/B5451730.png)

![3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5451731.png)

![N-cyclopropyl-1'-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5451738.png)

![2-methyl-N-[4-(piperidine-1-carbonyl)phenyl]furan-3-carboxamide](/img/structure/B5451742.png)

![1'-(butoxyacetyl)-3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidine](/img/structure/B5451751.png)

![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5451753.png)

![3-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5451767.png)